molecular formula C24H27N3O2 B2573197 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide CAS No. 921854-50-4

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide

Cat. No.: B2573197
CAS No.: 921854-50-4
M. Wt: 389.499
InChI Key: PBHATLBLXWKTSK-UHFFFAOYSA-N
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Description

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, a piperidine ring, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the piperidine ring: This step involves the alkylation of the quinoline core with 3-methylpiperidine under basic conditions.

    Formation of the acetamide group: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s quinoline core is known to interact with various biological targets, while the piperidine ring and acetamide group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(phenyl)acetamide
  • 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(m-tolyl)acetamide
  • 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(o-tolyl)acetamide

Uniqueness

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-17-8-11-20(12-9-17)25-23(28)16-29-21-7-3-6-19-10-13-22(26-24(19)21)27-14-4-5-18(2)15-27/h3,6-13,18H,4-5,14-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHATLBLXWKTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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